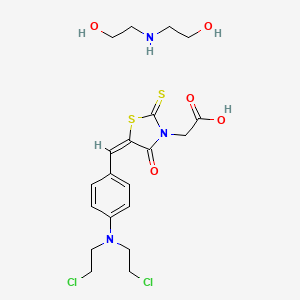
3-(Carboxymethyl)-5-(p-di(2-chloroethyl)aminobenzylidene)rhodanine diethanolamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Carboxymethyl)-5-(p-di(2-chloroethyl)aminobenzylidene)rhodanine diethanolamine is a complex organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a rhodanine core, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with a carboxymethyl group and a p-di(2-chloroethyl)aminobenzylidene moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-5-(p-di(2-chloroethyl)aminobenzylidene)rhodanine diethanolamine involves multiple steps, starting with the preparation of the rhodanine core. The rhodanine core can be synthesized by reacting thiourea with chloroacetic acid under basic conditions. The carboxymethyl group is introduced through a nucleophilic substitution reaction.
The p-di(2-chloroethyl)aminobenzylidene moiety is synthesized separately by reacting p-di(2-chloroethyl)aminobenzaldehyde with an appropriate amine. This intermediate is then condensed with the rhodanine core to form the final compound. The reaction conditions typically involve refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-(Carboxymethyl)-5-(p-di(2-chloroethyl)aminobenzylidene)rhodanine diethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chloroethyl groups.
Substitution: Substituted derivatives with new functional groups replacing the chloroethyl groups.
科学研究应用
3-(Carboxymethyl)-5-(p-di(2-chloroethyl)aminobenzylidene)rhodanine diethanolamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(Carboxymethyl)-5-(p-di(2-chloroethyl)aminobenzylidene)rhodanine diethanolamine involves its interaction with cellular components. The compound’s chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This interaction can disrupt the function of enzymes and other proteins, ultimately leading to cell death. The rhodanine core may also contribute to the compound’s biological activity by interacting with specific molecular targets.
相似化合物的比较
Similar Compounds
p-Di(2-chloroethyl)aminophenylalanine (Sarcolysine): Known for its anticancer properties.
Melphalan: Another anticancer agent with a similar structure.
Chlorambucil: A chemotherapy drug used to treat chronic lymphocytic leukemia.
Uniqueness
3-(Carboxymethyl)-5-(p-di(2-chloroethyl)aminobenzylidene)rhodanine diethanolamine is unique due to its combination of a rhodanine core with a p-di(2-chloroethyl)aminobenzylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
101018-61-5 |
|---|---|
分子式 |
C20H27Cl2N3O5S2 |
分子量 |
524.5 g/mol |
IUPAC 名称 |
2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H16Cl2N2O3S2.C4H11NO2/c17-5-7-19(8-6-18)12-3-1-11(2-4-12)9-13-15(23)20(10-14(21)22)16(24)25-13;6-3-1-5-2-4-7/h1-4,9H,5-8,10H2,(H,21,22);5-7H,1-4H2/b13-9+; |
InChI 键 |
MKPXMCPFWMBOMO-KJEVSKRMSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)N(CCCl)CCCl.C(CO)NCCO |
规范 SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)N(CCCl)CCCl.C(CO)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


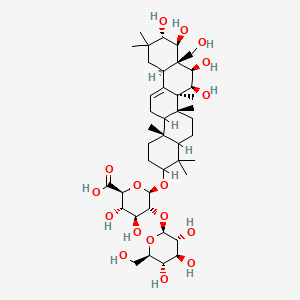
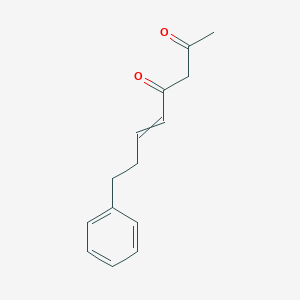
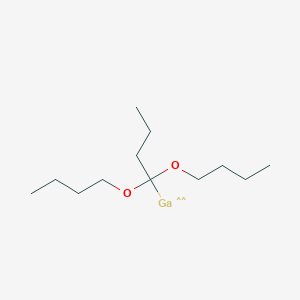
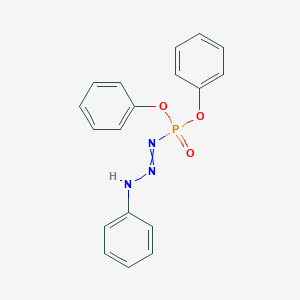
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)


![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)




![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)
![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)
